molecular formula C11H16N2 B035434 2-Methyl-4-(piperidin-1-yl)pyridine CAS No. 103971-16-0

2-Methyl-4-(piperidin-1-yl)pyridine

Cat. No. B035434
M. Wt: 176.26 g/mol
InChI Key: IBKGSZATXCWQOT-UHFFFAOYSA-N
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Patent
US05250527

Procedure details

Piperidine (31.7 ml) and 4 -chloro-2 -picoline (13.65 g) were heated together in a bomb at 170 ° for 4.5 hours. After cooling, the mixture was taken up in water and extracted with ether. After drying (K2CO3) and stripping, the residue was distilled to give 4 -piperidino-2 -picoline, 15.45 g, b.p. 105°-10 ° (0.1 mm).
Quantity
31.7 mL
Type
reactant
Reaction Step One
Quantity
13.65 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[C:8]1[CH:13]=[CH:12][N:11]=[C:10]([CH3:14])[CH:9]=1>O>[N:1]1([C:8]2[CH:13]=[CH:12][N:11]=[C:10]([CH3:14])[CH:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
31.7 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
13.65 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (K2CO3)
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)C1=CC(=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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